molecular formula C16H22N4O3S B5630438 2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide

2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide

Cat. No. B5630438
M. Wt: 350.4 g/mol
InChI Key: RMXRYINOMZDIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of molecules that feature both spiro configurations and acetamide groups, indicative of its potential for biological activity. These structures often exhibit unique chemical and physical properties due to their complex cyclic systems.

Synthesis Analysis

Synthesis of similar complex molecules typically involves multi-step organic reactions, starting from simpler precursors such as 2-amino-1,3-thiazoles, which are subsequently functionalized with various groups to achieve the desired complex structure. The synthesis process involves careful consideration of reaction conditions, including temperature, solvents, and catalysts, to promote the desired reaction pathway while minimizing side products (Abbasi et al., 2020).

properties

IUPAC Name

2-[9-(2-methyl-1,3-thiazole-4-carbonyl)-3-oxo-2,9-diazaspiro[5.5]undecan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-11-18-12(9-24-11)15(23)19-6-4-16(5-7-19)3-2-14(22)20(10-16)8-13(17)21/h9H,2-8,10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXRYINOMZDIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC3(CCC(=O)N(C3)CC(=O)N)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{9-[(2-Methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide

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